molecular formula C25H23ClN2O B10933791 4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10933791
M. Wt: 402.9 g/mol
InChI Key: MDKPVBFFIBIQOP-UHFFFAOYSA-N
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Description

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound with a complex structure, featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazole with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-1-[(3-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O/c1-17-7-11-20(12-8-17)24-23(26)25(21-13-9-18(2)10-14-21)28(27-24)16-19-5-4-6-22(15-19)29-3/h4-15H,16H2,1-3H3

InChI Key

MDKPVBFFIBIQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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